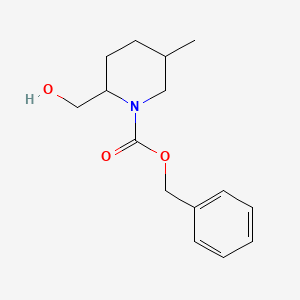

Benzyl 2-(hydroxymethyl)-5-methylpiperidine-1-carboxylate

Description

Properties

Molecular Formula |

C15H21NO3 |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

benzyl 2-(hydroxymethyl)-5-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C15H21NO3/c1-12-7-8-14(10-17)16(9-12)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14,17H,7-11H2,1H3 |

InChI Key |

XVWKRDABUWHVOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(N(C1)C(=O)OCC2=CC=CC=C2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(hydroxymethyl)-5-methylpiperidine-1-carboxylate typically involves the reaction of benzyl alcohol with 2-(hydroxymethyl)-5-methylpiperidine-1-carboxylic acid. This reaction can be catalyzed by various reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions to form the ester bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Types of Reactions:

Oxidation: Benzyl 2-(hydroxymethyl)-5-methylpiperidine-1-carboxylate can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: The compound can be reduced at the ester functional group to yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Formation of benzyl 2-(formyl)-5-methylpiperidine-1-carboxylate or benzyl 2-(carboxyl)-5-methylpiperidine-1-carboxylate.

Reduction: Formation of benzyl 2-(hydroxymethyl)-5-methylpiperidine-1-methanol.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-(hydroxymethyl)-5-methylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications

Mechanism of Action

The mechanism of action of Benzyl 2-(hydroxymethyl)-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, the benzyl-piperidine moiety is known to inhibit cholinesterase receptors by binding to the catalytic site of the enzyme. This interaction involves key amino acid residues such as tryptophan and phenylalanine, which facilitate the binding and inhibition process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of key analogues is summarized in Table 1.

Key Observations:

- Substituent Impact on Physical Properties : demonstrates that odd-numbered aliphatic chains (e.g., n=5 in Do5OH) reduce melting points due to repulsive H···H interactions in densely packed crystals . While this study focuses on aliphatic chains, the hydroxymethyl and methyl groups in the target compound may similarly influence packing efficiency and thermal stability.

- Stereochemical Considerations : The (2R,5S) configuration in ’s compound highlights the importance of stereochemistry in pharmacological activity, a factor likely relevant to the target compound’s bioactivity.

Biological Activity

Benzyl 2-(hydroxymethyl)-5-methylpiperidine-1-carboxylate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Benzyl 2-(hydroxymethyl)-5-methylpiperidine-1-carboxylate has the molecular formula and a molecular weight of . The compound features a piperidine ring with hydroxymethyl and methyl substitutions that contribute to its unique biological properties. Its stereochemistry at the 2 and 5 positions is crucial for its activity.

The biological activity of Benzyl 2-(hydroxymethyl)-5-methylpiperidine-1-carboxylate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxymethyl group enhances binding affinity, while the ester functionality may facilitate receptor-mediated signaling pathways. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, modulating metabolic pathways.

- Receptor Interaction : It can bind to neurotransmitter receptors, influencing neuroactive effects.

Biological Activities

Research has highlighted several key biological activities associated with Benzyl 2-(hydroxymethyl)-5-methylpiperidine-1-carboxylate:

- Antimicrobial Properties : Studies indicate potential effectiveness against various pathogens.

- Neuroactive Effects : The compound exhibits promising results in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.

- Antiproliferative Activity : Preliminary investigations show it may inhibit the growth of certain cancer cell lines.

Data Table: Biological Activity Overview

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | |

| Neuroactive | Modulates neurotransmitter systems | |

| Antiproliferative | Inhibits growth in cancer cell lines |

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that Benzyl 2-(hydroxymethyl)-5-methylpiperidine-1-carboxylate exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low micromolar concentrations.

- Neuropharmacological Assessment : In a preclinical model, the compound was assessed for its effects on anxiety-related behaviors. Results indicated a dose-dependent reduction in anxiety-like behavior in rodents, suggesting potential for development as an anxiolytic agent.

- Cancer Cell Line Studies : Research evaluating the antiproliferative effects on human breast cancer cell lines (MDA-MB-231 and MCF-7) showed IC50 values ranging from 19.9 to 75.3 µM, indicating significant cytotoxicity compared to non-cancerous cells .

Q & A

Q. What are the recommended synthetic routes for Benzyl 2-(hydroxymethyl)-5-methylpiperidine-1-carboxylate, and what reaction conditions optimize yield?

The compound can be synthesized via carbamate formation using benzyl chloroformate and a piperidine derivative under basic conditions. A typical protocol involves reacting 2-(hydroxymethyl)-5-methylpiperidine with benzyl chloroformate in dichloromethane and triethylamine to neutralize HCl byproducts. Reaction monitoring via TLC or HPLC is critical, and purification by column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) achieves >90% purity. Reaction temperatures between 0–25°C minimize side reactions like hydrolysis .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?

Structural confirmation requires a combination of:

- NMR spectroscopy : H and C NMR to identify piperidine ring protons (δ 1.2–3.5 ppm), benzyl carbamate carbonyl (δ ~155 ppm), and hydroxymethyl groups (δ ~60–65 ppm).

- IR spectroscopy : Peaks at ~1700 cm (C=O stretch), 1250–1300 cm (C-O-C stretch).

- Mass spectrometry : ESI-MS to confirm molecular ion [M+H] at m/z 278.3 (CHNO). Cross-referencing with synthesized analogs (e.g., tert-butyl derivatives) ensures accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Key safety measures include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to potential irritant vapors (e.g., benzyl chloroformate).

- First aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

- Storage : Inert atmosphere, dark, and dry conditions at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

While some safety data sheets (SDS) state "no known hazards" , others highlight insufficient toxicological data . To address discrepancies:

- Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity in rodents).

- Perform in vitro cytotoxicity screening (e.g., MTT assay on HepG2 cells).

- Review regulatory guidelines (e.g., EU REACH) for hazard classification thresholds. Documented protocols for structurally similar piperidine carbamates suggest LD values >500 mg/kg (oral, rat), but experimental validation is required .

Q. What strategies optimize the compound’s stability during long-term storage or under reaction conditions?

Stability challenges arise from:

- Hydrolysis : Avoid aqueous solvents; use anhydrous conditions with molecular sieves.

- Oxidation : Add antioxidants (e.g., BHT) and store under nitrogen.

- Light sensitivity : Amber glass containers and UV-protected storage. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring can identify degradation products (e.g., free piperidine or benzyl alcohol) .

Q. How does the hydroxymethyl substituent influence the compound’s reactivity in downstream derivatization?

The hydroxymethyl group enables:

- Esterification : Reaction with acyl chlorides to form esters for prodrug development.

- Oxidation : Conversion to a ketone using Jones reagent for sp-hybridized intermediates.

- Protection/deprotection : TBDMS protection for selective functionalization of other sites. Comparative studies with non-hydroxylated analogs (e.g., Benzyl 5-methylpiperidine-1-carboxylate) show enhanced solubility and nucleophilic reactivity .

Q. What methodologies assess the compound’s potential biological activity, such as enzyme inhibition or receptor binding?

- Molecular docking : Screen against targets like acetylcholinesterase (PDB ID 4EY7) using AutoDock Vina.

- Kinase inhibition assays : Use ADP-Glo™ kits for high-throughput profiling.

- Antimicrobial testing : Broth microdilution (CLSI guidelines) against Mycobacterium tuberculosis (strain H37Rv) given structural similarities to hydrazine-based antitubercular agents .

Q. How can researchers address low yields in the synthesis of enantiomerically pure forms?

- Chiral resolution : Use HPLC with a Chiralpak® IA column and hexane/isopropanol mobile phase.

- Asymmetric synthesis : Employ enantioselective catalysts (e.g., Jacobsen’s salen-Co for piperidine ring formation).

- Crystallization : Diastereomeric salt formation with L-tartaric acid. Recent studies on (2R,5S)-isomers report enantiomeric excess (ee) >98% using these methods .

Methodological Notes

- Data validation : Cross-reference synthetic yields and spectral data with peer-reviewed analogs (e.g., tert-butyl derivatives in ).

- Contradictory evidence : Prioritize experimental validation over conflicting SDS claims, especially for toxicity .

- Advanced applications : Explore hybrid derivatives (e.g., piperidine-benzimidazole conjugates) for enhanced bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.